Arg-Pro-Pro-Gly-Phe-Ser vs. Bradykinin and RPPGF: Potency in Inhibiting α-Thrombin-Induced Platelet Aggregation
Arg-Pro-Pro-Gly-Phe-Ser (Bradykinin 1-6) functions as an inhibitor of α-thrombin-induced platelet activation, a property derived from its core RPPGF sequence. In direct head-to-head comparison, the minimal active fragment RPPGF demonstrates comparable inhibitory potency to full-length bradykinin in this specific assay, with an IC50 of 0.5 mM for inhibiting α-thrombin-induced platelet aggregation in washed isolated platelets . Bradykinin itself inhibited aggregation with an IC50 of 0.25 mM [1]. This data confirms that the anti-thrombin activity resides within the N-terminal pentapeptide sequence and is preserved in the hexapeptide Arg-Pro-Pro-Gly-Phe-Ser, distinguishing it from other bradykinin metabolites that lack this N-terminal motif [2].
| Evidence Dimension | Inhibition of α-thrombin-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | RPPGF (core sequence of Arg-Pro-Pro-Gly-Phe-Ser): IC50 = 0.5 mM |
| Comparator Or Baseline | Bradykinin (BK): IC50 = 0.25 mM; ADP/Collagen/U46619: No inhibition |
| Quantified Difference | RPPGF IC50 is approximately 2-fold higher (less potent) than BK in this in vitro assay. |
| Conditions | In vitro assay using washed isolated human platelets. |
Why This Matters
Procurement of Arg-Pro-Pro-Gly-Phe-Ser is essential for isolating thrombin-PAR signaling pathways, as it provides a consistent inhibitory effect comparable to its parent peptide without the confounding vasoactive and inflammatory effects mediated by bradykinin B2 receptors.
- [1] Hasan, A. A. K., Amenta, S., & Schmaier, A. H. (1996). Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of α-thrombin–induced platelet activation. Circulation, 94(3), 517–528. View Source
- [2] Hasan, A. A., Warnock, M., Nieman, M., Srikanth, S., Mahdi, F., Krishnan, R., ... & Schmaier, A. H. (2003). Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin. American Journal of Physiology-Heart and Circulatory Physiology, 285(1), H183-H193. View Source
